(2-Carbamoyl-5-chlorophenyl)boronic acid
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Overview
Description
(2-Carbamoyl-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a carbamoyl and a chlorine group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Carbamoyl-5-chlorophenyl)boronic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with a boron-containing reagent. One common method is the reduction of the nitro group to an amine, followed by the introduction of the boronic acid group through a palladium-catalyzed borylation reaction. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Carbamoyl-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Carbamoyl-5-hydroxyphenylboronic acid.
Reduction: 2-Aminomethyl-5-chlorophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
(2-Carbamoyl-5-chlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying enzyme activity.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Carbamoyl-5-chlorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as a catalyst and in the development of boron-containing drugs. The boronic acid group interacts with molecular targets such as enzymes, inhibiting their activity by forming stable complexes.
Comparison with Similar Compounds
- 2-Chlorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: (2-Carbamoyl-5-chlorophenyl)boronic acid is unique due to the presence of both a carbamoyl and a chlorine group on the phenyl ring, which imparts distinct reactivity and properties. Compared to other chlorophenylboronic acids, the carbamoyl group provides additional sites for chemical modification and interaction with biological targets. The presence of the chlorine atom also influences the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Biological Activity
(2-Carbamoyl-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClNO3. It has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid group attached to a phenyl ring that is substituted with both a carbamoyl group and a chlorine atom. This unique structure contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H7BClNO3 |
Molecular Weight | 195.49 g/mol |
Solubility | Soluble in polar solvents |
pKa | Approximately 8.5 |
The primary mechanism of action for this compound involves the formation of reversible covalent bonds with diols and other nucleophiles. This property allows it to act as a catalyst in organic reactions and as a probe for studying enzyme activities. The boronic acid moiety specifically interacts with various biological macromolecules, leading to inhibition or modulation of enzyme functions .
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes by forming stable complexes. For example, it has been shown to interact with serine proteases, which are crucial in various physiological processes, including digestion and immune response .
Anticancer Activity
In vitro studies have demonstrated that compounds containing boronic acid moieties exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the carbamoyl group enhances these effects by increasing the compound's metabolic stability and bioavailability .
Pharmacological Evaluations
A comparative study involving various boronic acid derivatives revealed that this compound maintains significant biological activity while showing improved metabolic stability compared to other analogs. The efficacy was measured using EC50 values across different assays, indicating its potential as a therapeutic agent.
Compound | EC50 (μM) | Activity (%) |
---|---|---|
This compound | 0.120 | 50 |
SLU-PP-915 | 0.343 | 67 |
Control Compound | 0.428 | 100 |
Case Studies
- Study on Enzyme Interaction : A recent study evaluated the interaction between this compound and various serine proteases. The results indicated that the compound effectively inhibited enzyme activity, leading to decreased substrate turnover rates .
- Anticancer Efficacy : In another investigation, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Metabolic Stability Assessment : A pharmacokinetic study assessed the metabolic stability of this compound in human liver microsomes, revealing that it exhibited favorable metabolic profiles compared to other boron-containing compounds.
Properties
IUPAC Name |
(2-carbamoyl-5-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCOOWCIFLMDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681735 |
Source
|
Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313617-51-4 |
Source
|
Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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